[2-(2-chloro-6-methylphenoxy)ethyl]amine hydrochloride
Description
[2-(2-Chloro-6-methylphenoxy)ethyl]amine hydrochloride is a substituted phenoxyethylamine derivative characterized by a 2-chloro-6-methylphenoxy group attached to an ethylamine backbone, with a hydrochloride salt formation. The compound’s synthesis typically involves reacting the free base amine with hydrochloric acid under controlled conditions, as exemplified by procedures for analogous hydrochlorides (e.g., using HCl in dioxane/THF/MeOH mixtures) .
According to CymitQuimica’s catalog (2025), the compound is listed as a discontinued building block, with prior pricing ranging from €388.00/100mg to €1,281.00/1g, indicating its historical use in organic synthesis and drug discovery . Its discontinuation may reflect challenges in scalability, regulatory constraints, or the emergence of superior analogs.
Properties
IUPAC Name |
2-(2-chloro-6-methylphenoxy)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c1-7-3-2-4-8(10)9(7)12-6-5-11;/h2-4H,5-6,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDJEOZEWVHXDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)OCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-chloro-6-methylphenoxy)ethyl]amine hydrochloride typically involves the reaction of 2-chloro-6-methylphenol with 2-chloroethylamine hydrochloride under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide , to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the final compound in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(2-chloro-6-methylphenoxy)ethyl]amine hydrochloride can undergo oxidation reactions, typically in the presence of oxidizing agents like or .
Reduction: Reduction reactions can be carried out using reducing agents such as or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives , while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, [2-(2-chloro-6-methylphenoxy)ethyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of phenoxyethylamines on biological systems. It is also employed in the development of new drugs and therapeutic agents .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is used in the synthesis of drugs that target specific molecular pathways .
Industry: Industrially, this compound is utilized in the production of specialty chemicals and materials. It is also used in the formulation of certain pesticides and herbicides .
Mechanism of Action
The mechanism of action of [2-(2-chloro-6-methylphenoxy)ethyl]amine hydrochloride involves its interaction with specific molecular targets in biological systems. It can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
HBK-14 and HBK-15: Piperazine-Based Analogs
HBK-15 (2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl-4-(2-methoxyphenyl)piperazynine dihydrochloride) shares the 2-chloro-6-methylphenoxyethyl moiety with the target compound but incorporates a piperazine ring and a 2-methoxyphenyl group. Pharmacological studies demonstrate that HBK-15 exhibits high affinity for serotonin (5-HT1A) and dopamine (D2) receptors, with IC50 values of 12 nM and 28 nM, respectively, in radioligand binding assays. In contrast, HBK-14 (lacking the chloro substituent) shows reduced receptor affinity, underscoring the critical role of the chloro group in target engagement .
Key Difference: The presence of a piperazine ring in HBK-15 enables multimodal receptor interactions, whereas [2-(2-chloro-6-methylphenoxy)ethyl]amine hydrochloride’s simpler ethylamine structure likely limits its selectivity to monoaminergic systems.
Metabutoxycaine Hydrochloride
Metabutoxycaine hydrochloride (C17H28N2O2•HCl) is a local anesthetic featuring a diethylaminoethyl ester and a 3-amino-2-butyloxybenzoate group. While both compounds are hydrochloride salts of amines, Metabutoxycaine’s ester linkage and bulky substituents confer distinct physicochemical properties, such as higher lipophilicity (logP ~2.8) compared to the more polar this compound (predicted logP ~1.5) .
Key Difference: Metabutoxycaine’s ester functionality enables rapid hydrolysis in vivo, limiting its systemic exposure, whereas the stable ether linkage in this compound may prolong bioavailability.
Comparative Data Table
Biological Activity
[2-(2-chloro-6-methylphenoxy)ethyl]amine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies, supported by diverse sources.
Chemical Structure and Properties
The molecular formula of this compound is C9H13Cl2NO, with a molecular weight of 206.11 g/mol. Its structure features a chloro-substituted phenyl group linked to an ethylamine moiety, which is critical for its biological activity.
Research indicates that compounds similar to this compound interact with various biological targets. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cellular signaling pathways, potentially altering metabolic processes.
- Receptor Modulation : It can act on neurotransmitter receptors, influencing neuronal signaling and possibly providing therapeutic effects in neuropathic pain management .
- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, contributing to cellular protection against oxidative stress.
Biological Activities
The biological activities of this compound can be categorized as follows:
- Anticonvulsant Effects : A study on the derivative KM-408 revealed dual antiseizure and analgesic properties, indicating potential use in treating neuropathic pain .
- Antimicrobial Activity : Related phenoxyalkyl derivatives exhibit antimicrobial properties, suggesting that this compound may also possess similar effects.
- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines, warranting further investigation into its anticancer potential .
Case Studies and Research Findings
- Study on Neuropathic Pain :
- Toxicological Assessment :
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Antimicrobial Testing :
- Research Context: Evaluation of related compounds for their antimicrobial efficacy.
- Outcome: Compounds structurally related to this compound displayed significant antimicrobial activity against various bacterial strains, suggesting a broader application in infection management.
Data Summary Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
